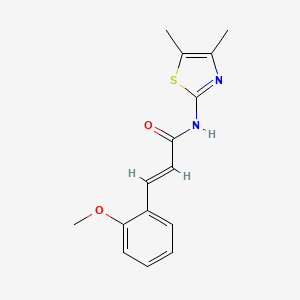
1-(6-エトキシ-3-トシルキノリン-4-イル)ピペリジン-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group
科学的研究の応用
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
The primary targets of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate are bacterial macromolecules such as Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . It binds to the active centers of these bacterial targets, inhibiting their function and thus preventing bacterial DNA replication . The high affinity of this compound towards these targets exceeds that of reference antibiotics of the fluoroquinolone group .
Biochemical Pathways
The inhibition of these bacterial enzymes disrupts the DNA replication process, leading to the death of the bacteria . This disruption affects the biochemical pathways involved in bacterial growth and proliferation, resulting in the compound’s antibacterial properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate are largely determined by its interactions with various biomolecules. A molecular docking study revealed high affinity towards the active centers of macromolecules of bacterial targets . These targets include Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV . The nature of these interactions is likely due to the compound’s structure, which allows it to fit into the active sites of these enzymes and exert its effects .
Cellular Effects
Molecular Mechanism
Its high affinity towards the active centers of certain bacterial targets suggests that it may exert its effects through binding interactions with these biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the piperidine ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
類似化合物との比較
Similar Compounds
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: This compound is structurally similar but lacks the ethoxy group at the 6-position of the quinoline ring.
Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, share a similar core structure but have different functional groups and applications.
Uniqueness
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 6-position and the tosyl group at the 3-position of the quinoline ring distinguishes it from other quinoline derivatives and can lead to unique interactions with biological targets .
特性
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-20-8-11-23-22(16-20)25(28-14-12-19(13-15-28)26(29)33-5-2)24(17-27-23)34(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,19H,4-5,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECOWOAPVSJRSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2405481.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)


![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)

![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2405499.png)
